
4-Amino-2,6-dichlorophenol
Overview
Description
4-Amino-2,6-dichlorophenol (ADCP) is a halogenated aminophenol with the molecular formula C₆H₅Cl₂NO and a molecular weight of 178.01 g/mol . Structurally, it features a phenolic ring substituted with two chlorine atoms at positions 2 and 6 and an amino group at position 4 (Fig. 1). This compound is a key intermediate in synthesizing chlorfluazuron, a benzoylurea insecticide . ADCP is synthesized via a one-pot method using 3,5-dichloronitrobenzene as the starting material, achieving a high yield of 99% alongside co-product 3,5-dichloroaniline .
ADCP exhibits acute nephrotoxicity in Fischer 344 rats, causing renal corticomedullary necrosis at doses as low as 0.38 mmol/kg . In vitro, it disrupts renal proximal tubule function by inhibiting organic ion transport and gluconeogenesis at concentrations ≥ 5 × 10⁻⁵ M . Its hepatotoxicity is comparatively weaker, highlighting organ-specific susceptibility . Mechanistically, ADCP toxicity involves oxidative bioactivation to reactive intermediates (e.g., quinoneimines) and glutathione (GSH) conjugation, with ascorbic acid and enzyme inhibitors (e.g., aminooxyacetic acid) demonstrating protective effects .
Preparation Methods
The synthesis of 4-Amino-2,6-dichlorophenol typically involves the catalytic hydrogenation of 2,6-dichloro-4-nitrophenol. This reaction is carried out in the presence of platinum deposited on carbon in a diethylene glycol ether solvent . Another method involves the chlorination of p-nitrophenol with chlorine in hydrochloric acid to produce 2,6-dichloro-4-nitrophenol, which is then reduced by a reducing agent at high temperature to yield this compound .
Chemical Reactions Analysis
4-Amino-2,6-dichlorophenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form reactive intermediates such as 4-amino-2,6-dichlorophenoxy.
Reduction: The compound can be reduced from its nitro precursor, 2,6-dichloro-4-nitrophenol.
Substitution: It may react with strong oxidizers and mineral acids or bases.
Common reagents used in these reactions include platinum on carbon for hydrogenation, chlorine for chlorination, and various reducing agents for reduction reactions. Major products formed include 4-amino-2,6-dichlorophenoxy and other chlorinated derivatives .
Scientific Research Applications
Synthesis and Chemical Properties
4-Amino-2,6-dichlorophenol is synthesized primarily from p-nitrophenol through chlorination and reduction processes. The typical method involves:
- Chlorination of p-Nitrophenol : Chlorine is reacted with p-nitrophenol in hydrochloric acid to produce 2,6-dichloro-4-nitrophenol.
- Reduction : The nitro group is then reduced to an amino group using reducing agents under high temperature conditions .
Recent advancements focus on improving the yield and purity of the synthesis process. A new device has been developed that allows for continuous synthesis, which enhances production efficiency while maintaining high purity levels .
Intermediate in Pesticide Production
One of the primary applications of this compound is as an intermediate in the synthesis of hexaflumuron, a benzoylurea insecticide. Hexaflumuron acts as a chitin synthesis inhibitor, effectively controlling pests such as bollworms . The compound’s stability and solubility in organic solvents like acetone make it suitable for agricultural applications.
Pharmaceutical Applications
This compound is also utilized in the pharmaceutical industry as an intermediate for synthesizing various drugs. For instance, it plays a role in producing schistosomicides like oxyclozanide, which is used to treat parasitic infections in livestock .
Biological Effects and Toxicology
Research has highlighted several biological effects associated with this compound:
- Nephrotoxicity : Studies indicate that exposure to this compound can lead to acute nephrotoxicity, characterized by renal corticomedullary necrosis. In vitro studies have shown that concentrations as low as 0.05 mM can increase lactate dehydrogenase (LDH) release from renal cells, indicating cellular damage .
- Methemoglobinemia : The compound has been associated with increased levels of methemoglobin in erythrocytes, suggesting potential hematological effects upon exposure .
Toxicological Studies
A significant study conducted on Fischer 344 rats demonstrated that long-term exposure to this compound resulted in a notable increase in squamous cell carcinoma incidence in the forestomach of male rats . This finding underscores the importance of evaluating the safety and potential carcinogenic effects of chemicals during their industrial application.
Environmental Impact Assessments
Environmental assessments have indicated that the use of this compound in agriculture necessitates careful management to mitigate risks associated with its toxicity to non-target organisms and potential accumulation in ecosystems .
Data Table: Summary of Applications and Effects
Application Area | Specific Use | Toxicological Effect |
---|---|---|
Pesticide Production | Intermediate for hexaflumuron | Nephrotoxic effects observed |
Pharmaceutical Industry | Precursor for schistosomicides | Potential carcinogenicity |
Environmental Impact | Risks associated with agricultural runoff | Hematological effects noted |
Mechanism of Action
The nephrotoxic effects of 4-Amino-2,6-dichlorophenol are attributed to its ability to induce renal corticomedullary necrosis. In vitro studies have shown that exposure to the compound increases lactate dehydrogenase release from rat renal cortical slices . The exact molecular targets and pathways involved in its toxic effects are still under investigation, but it is believed to undergo oxidation to form reactive intermediates that contribute to its toxicity .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Structural and Physicochemical Comparison
Key Observations :
- ADCP and 2-amino-4,6-dichlorophenol are structural isomers but differ in substituent positions, which may influence reactivity and toxicity .
- 3,5-Dichloroaniline , a co-product in ADCP synthesis, lacks a hydroxyl group, reducing its polarity compared to ADCP .
- 4-Chloro-2,6-dimethylphenol replaces amino and chlorine groups with methyl substituents, significantly altering its biological activity .
Toxicity Profiles
Table 2: Comparative Nephrotoxicity in Fischer 344 Rats
Key Findings :
- 3,5-Dichloroaniline ’s toxicity is partially mediated by its conversion to ADCP in vivo, though other pathways exist .
- 4-Amino-2-chlorophenol exhibits comparable in vitro toxicity but requires higher doses in vivo, suggesting metabolic differences .
Mechanistic and Metabolic Differences
- Bioactivation: ADCP undergoes cytochrome P450-mediated oxidation to electrophilic intermediates (e.g., quinoneimines), which deplete GSH and bind to cellular proteins . In contrast, 3,5-dichloroaniline relies on hydroxylation to form ADCP as a toxic metabolite .
- Protective Agents: Ascorbic acid mitigates ADCP toxicity by scavenging free radicals, while inhibitors of γ-glutamyltransferase (e.g., AT-125) reduce GSH conjugate-mediated damage . These interventions are less effective for 4-amino-2-chlorophenol .
Biological Activity
4-Amino-2,6-dichlorophenol (4-A2,6DCP) is a halogenated derivative of 4-aminophenol that has garnered attention due to its biological activities, particularly its nephrotoxic and potential carcinogenic properties. This article delves into various studies that elucidate the biological effects of 4-A2,6DCP, focusing on its toxicity mechanisms, structure-activity relationships, and relevant case studies.
This compound has the molecular formula and is classified under chlorinated anilines. Its structure features two chlorine atoms positioned at the 2 and 6 carbon atoms of the phenolic ring, which significantly influences its biological activity.
Nephrotoxicity
Multiple studies have demonstrated that 4-A2,6DCP exhibits significant nephrotoxic effects. A comparative study using isolated renal cortical cells (IRCC) from Fischer 344 rats indicated that the nephrotoxic potential of various aminophenols ranked as follows:
Compound | Nephrotoxic Potential |
---|---|
This compound | Highest |
4-Amino-2-Chlorophenol | Moderate |
4-Aminophenol | Low |
4-Amino-3-Chlorophenol | Lowest |
At concentrations of 0.5 mM and 1.0 mM, marked cytotoxicity was observed for both 4-A2,6DCP and 4-A2CP, with significant cell death measured by lactate dehydrogenase (LDH) release . The study highlighted that pretreatment with antioxidants reduced cytotoxicity, suggesting oxidative stress plays a crucial role in nephrotoxicity.
Hepatotoxicity
While primarily recognized for its nephrotoxic effects, research has also indicated that 4-A2,6DCP may exhibit weak hepatotoxicity. In vivo studies in Fischer 344 rats showed that exposure led to liver damage markers; however, the effects were less pronounced than those observed in renal tissues .
The mechanisms underlying the biological activities of 4-A2,6DCP include:
- Oxidative Stress : The compound may undergo metabolic activation leading to the formation of reactive intermediates that induce oxidative stress within renal cells.
- Bioactivation : Enzymatic pathways involving cytochrome P450 enzymes may convert 4-A2,6DCP into more toxic metabolites that contribute to cellular damage and toxicity .
- Glutathione Conjugation : Similar to other aminophenols, conjugation with glutathione appears critical for detoxification pathways; however, excessive formation of reactive species can overwhelm these defenses .
Case Studies and Research Findings
Several case studies have explored the biological effects of chlorinated anilines:
- In Vitro Studies : Research utilizing rat hepatocytes demonstrated extensive metabolism of related compounds like 4-aminophenol via oxidative pathways leading to nephrotoxicity .
- In Vivo Studies : Long-term feeding studies in rodents have linked exposure to chlorinated anilines with increased tumor incidence and organ-specific toxicity .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 4-amino-2,6-dichlorophenol to achieve high purity and specificity?
Methodological Answer: Synthesis optimization involves chlorination of 4-aminophenol under controlled conditions. Key parameters include:
- Temperature: Maintain 25–40°C to avoid over-chlorination.
- Solvent system: Use ethanol or aqueous HCl for crystallization .
- pH control: Adjust to pH 4–6 to favor 2,6-dichlorination over other positional isomers .
Post-synthesis purification via recrystallization in ethanol improves purity (>97%). Monitor reaction progress using thin-layer chromatography (TLC) or HPLC to confirm specificity .
Q. What analytical techniques are recommended for characterizing this compound and its derivatives?
Methodological Answer:
- Chromatography: Reverse-phase HPLC with UV detection (λ = 254 nm) resolves impurities and degradation products .
- Spectroscopy: FT-IR confirms functional groups (e.g., NH₂ at ~3400 cm⁻¹, phenolic -OH at ~3200 cm⁻¹). NMR (¹H and ¹³C) identifies substitution patterns .
- Mass spectrometry: High-resolution MS (HRMS) validates molecular weight (178.02 g/mol) and detects metabolites .
- Melting point analysis: A sharp range of 164–169°C indicates purity .
Q. How should researchers standardize in vivo and in vitro models for studying this compound-induced nephrotoxicity?
Methodological Answer:
- In vivo models: Use Fischer 344 rats (0.38 mmol/kg, intraperitoneal) to replicate corticomedullary necrosis. Monitor serum creatinine and blood urea nitrogen (BUN) at 24–48 hours post-exposure .
- In vitro models: Rat renal cortical slices exposed to ≥0.05 mM this compound show lactate dehydrogenase (LDH) release as a toxicity marker. Pre-treat slices with ascorbic acid (1.14 mmol/kg) to assess oxidative stress mitigation .
Advanced Research Questions
Q. How can contradictory data on this compound’s role as a metabolite in 3,5-dichloroaniline (3,5-DCA) toxicity be resolved?
Methodological Answer: Contradictions arise from differing metabolic pathways:
- Metabolite identification: Use HPLC-MS to detect this compound in 3,5-DCA-exposed renal cells. Compare toxicity profiles with 3,4,5-trichloroaniline (a non-metabolizing analog) .
- Mechanistic studies: Apply inhibitors like aminooxyacetic acid (cysteine conjugate β-lyase inhibitor) to block metabolite activation. If toxicity persists, investigate alternative pathways (e.g., direct oxidative stress) .
Q. What experimental strategies elucidate the oxidative stress mechanisms in this compound toxicity?
Methodological Answer:
- Reactive intermediate trapping: Use spin-trapping agents (e.g., DMPO) in electron paramagnetic resonance (EPR) to detect phenoxy radicals .
- Biomarker quantification: Measure renal glutathione (GSH) depletion and malondialdehyde (MDA) levels as markers of lipid peroxidation. Ascorbic acid co-administration reduces GSH depletion by 80% in rats .
- Enzyme inhibition: Pre-treat with AT-125 (γ-glutamyltransferase inhibitor) to assess GSH-conjugate-mediated toxicity .
Q. How does crystallographic data inform reactivity studies of this compound?
Methodological Answer:
- Crystal structure analysis: Monoclinic (P21/n) packing reveals intermolecular hydrogen bonds (O-H···N, 2.85 Å) that stabilize the phenolic structure. This influences solubility and interaction with biological targets .
- Reactivity predictions: Density functional theory (DFT) calculations using atomic coordinates predict electrophilic sites (e.g., C-1 and C-3 positions) prone to oxidation or substitution .
Q. What methodologies address challenges in identifying bioactive metabolites of this compound?
Methodological Answer:
Properties
IUPAC Name |
4-amino-2,6-dichlorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO/c7-4-1-3(9)2-5(8)6(4)10/h1-2,10H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGEXISHTCZHGFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)O)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3040720 | |
Record name | 4-Amino-2,6-dichlorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3040720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5930-28-9 | |
Record name | 4-Amino-2,6-dichlorophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5930-28-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-2,6-dichlorophenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005930289 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Amino-2,6-dichlorophenol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156835 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenol, 4-amino-2,6-dichloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Amino-2,6-dichlorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3040720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-2,6-dichlorophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.156 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-AMINO-2,6-DICHLOROPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I0L4CSX5N0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.